(2S,4S)-4-(2-Bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Overview
Description
Scientific Research Applications
Catalysis and Synthesis
Research involving derivatives of (2S,4S)-4-(2-Bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid includes its use in catalysis and synthesis processes. For example, complexes containing chiral ligands derived from this compound have been synthesized and employed in the asymmetric hydroformylation of styrene (Stille et al., 1991). Furthermore, efficient asymmetric hydrogenation of (Z)-2-acetamidoacrylic acid derivatives has been achieved using rhodium complexes of a modified version of this compound (Takahashi & Achiwa, 1989).
Synthesis of Amino Acid Derivatives
This compound has been utilized in the synthesis of various amino acid derivatives. The asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives involved enantiomerically pure forms of related compounds (Xue et al., 2002). Additionally, the synthesis and properties of ortho-linked polyamides were investigated using derivatives based on this compound (Hsiao et al., 2000).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been used in the synthesis of compounds with potential therapeutic applications. For instance, the synthesis of 5-(2-hydroxyphenyl)-1-(3-mercaptopropionyl)-2-pyrrolidinecarboxylic acids, which showed inhibitory activity against angiotensin-converting enzyme, involved the use of related compounds (Kato et al., 1985).
Advanced Materials
In the field of advanced materials, derivatives of this compound have been explored for their utility. The preparation of a novel tert-butoxycarbonylation reagent demonstrates its potential application in materials chemistry (Saito et al., 2006).
properties
IUPAC Name |
(2S,4S)-4-(2-bromophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO5/c1-16(2,3)23-15(21)18-9-10(8-12(18)14(19)20)22-13-7-5-4-6-11(13)17/h4-7,10,12H,8-9H2,1-3H3,(H,19,20)/t10-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVBIRKDQLEGAX-JQWIXIFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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